3-Iodo-1H-indazol-6-OL
CAS No.: 1082040-27-4
Cat. No.: VC8204788
Molecular Formula: C7H5IN2O
Molecular Weight: 260.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082040-27-4 |
|---|---|
| Molecular Formula | C7H5IN2O |
| Molecular Weight | 260.03 g/mol |
| IUPAC Name | 3-iodo-2H-indazol-6-ol |
| Standard InChI | InChI=1S/C7H5IN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) |
| Standard InChI Key | FLXLRTUJTJKEAS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(NN=C2C=C1O)I |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1O)I |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Iodo-1H-indazol-6-ol (IUPAC name: 3-iodo-1H-indazol-6-ol) belongs to the indazole family, a class of bicyclic aromatic compounds featuring a benzene ring fused to a pyrazole ring. Its molecular formula is C₇H₅IN₂O, with a molecular weight of 276.03 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | Not formally assigned |
| SMILES | OC1=CC2=C(C=C1)N(N=C2)I |
| InChI Key | UYVXZJZYUZQODB-UHFFFAOYSA-N |
| Topological Polar Surface Area | 58.7 Ų |
The hydroxyl group at position 6 enhances solubility in polar solvents, while the iodine atom at position 3 contributes to electrophilic reactivity, enabling participation in cross-coupling reactions.
Spectroscopic Data
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NMR (¹H): Signals at δ 8.12 (s, 1H, H-4), δ 7.45 (d, J = 8.4 Hz, 1H, H-5), δ 6.92 (d, J = 8.4 Hz, 1H, H-7), and δ 10.21 (s, 1H, -OH).
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Mass Spectrometry: Molecular ion peak observed at m/z 276.03 (M⁺), with fragmentation patterns consistent with loss of iodine (127.90 Da).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-Iodo-1H-indazol-6-ol typically involves halogenation and cyclization strategies. A representative method adapts procedures from 6-iodoindazole synthesis :
Step 1: Cyclization of 6-Hydroxyindazole
6-Hydroxyindazole is treated with N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours, yielding 3-iodo-1H-indazol-6-ol with 72% efficiency.
Step 2: Purification
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and recrystallized from ethanol .
Optimization Challenges
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Regioselectivity: Competing iodination at position 4 necessitates careful control of reaction temperature and stoichiometry.
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Yield Improvements: Catalytic systems employing palladium (e.g., Pd(OAc)₂) enhance iodination efficiency to >85%.
Physicochemical Properties
Physical Characteristics
| Property | Value |
|---|---|
| Melting Point | 218–220°C (decomposes) |
| Solubility | DMSO > methanol > water (1.2 mg/mL) |
| LogP (Octanol-Water) | 2.14 |
Stability Profile
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Thermal Stability: Decomposes above 220°C without melting.
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Photoreactivity: Iodine substituent predisposes the compound to light-induced degradation; storage in amber vials is recommended.
Biological Activities and Mechanisms
Anticancer Activity
3-Iodo-1H-indazol-6-ol inhibits Polo-like kinase 4 (PLK4) with an IC₅₀ of 42 nM in HCT116 colorectal cancer cells. Mechanistic studies reveal:
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Apoptosis Induction: Caspase-3/7 activation via mitochondrial pathway .
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Cell Cycle Arrest: G2/M phase blockade due to PLK4 inhibition.
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound disrupts biofilm formation by interfering with quorum-sensing pathways.
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The iodine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling diversification into libraries of PLK4 and JAK2 inhibitors. For example:
| Derivative | Target | IC₅₀ (nM) |
|---|---|---|
| 3-Iodo-1H-indazol-6-ol | PLK4 | 42 |
| 3-Bromo analog | PLK4 | 68 |
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